molecular formula C18H12Cl2F3NO3 B8268452 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

Cat. No. B8268452
M. Wt: 418.2 g/mol
InChI Key: KBWVSPGZOPXKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952175B2

Procedure details

3.2 g of diglyme was added to a solution in which 1.61 g of 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-butenoyl)-2-methylbenzoic acid was dissolved into 8.51 g of toluene, and the mixture was cooled to 0° C. A solution in which 0.64 g of sodium hydroxide was dissolved into 1.6 g of water was added to the mixture, and a solution in which 0.46 g of hydroxylamine sulfate was dissolved into 1.11 g of water was slowly added in dropwise with care not to generate heat. After reacting the mixture for 1 hour with stirring while keeping the reaction temperature at 0° C., the resultant solution was analyzed by high-performance liquid chromatography (wavelength 254 nm). The target product of 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid was produced in 88.32% of relative area.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-butenoyl)-2-methylbenzoic acid
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.11 g
Type
reactant
Reaction Step Four
Quantity
0.46 g
Type
reactant
Reaction Step Four
Name
Quantity
1.6 g
Type
reactant
Reaction Step Five
Quantity
0.64 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COCCOCCOC.[Cl:10][C:11]1[CH:12]=[C:13]([C:18]([C:32]([F:35])([F:34])[F:33])=[CH:19][C:20]([C:22]2[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[C:24]([CH3:31])[CH:23]=2)=O)[CH:14]=[C:15]([Cl:17])[CH:16]=1.C1(C)C=CC=CC=1.[OH2:43].S(O)(O)(=O)=O.[NH2:49]O>[OH-].[Na+]>[Cl:10][C:11]1[CH:12]=[C:13]([C:18]2([C:32]([F:35])([F:34])[F:33])[O:43][N:49]=[C:20]([C:22]3[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[C:24]([CH3:31])[CH:23]=3)[CH2:19]2)[CH:14]=[C:15]([Cl:17])[CH:16]=1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
COCCOCCOC
Name
4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-butenoyl)-2-methylbenzoic acid
Quantity
1.61 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(=CC(=O)C1=CC(=C(C(=O)O)C=C1)C)C(F)(F)F
Step Two
Name
Quantity
8.51 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.11 g
Type
reactant
Smiles
O
Name
Quantity
0.46 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Five
Name
Quantity
1.6 g
Type
reactant
Smiles
O
Name
Quantity
0.64 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
ADDITION
Type
ADDITION
Details
was slowly added in dropwise with care not
TEMPERATURE
Type
TEMPERATURE
Details
to generate heat
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 0° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C1(CC(=NO1)C1=CC(=C(C(=O)O)C=C1)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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